molecular formula C12H20O3 B13019444 Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13019444
M. Wt: 212.28 g/mol
InChI Key: LHLGEGYXPZBGTG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate (CAS 81687-88-9) is a bicyclic ester featuring a methoxy substituent at the 4-position of the bicyclo[2.2.2]octane scaffold. This compound belongs to a class of rigid, cage-like structures that exhibit unique steric and electronic properties due to their bicyclic framework. Such compounds are of interest in medicinal chemistry and materials science due to their conformational rigidity, which can enhance binding specificity or modulate physical properties like solubility .

Properties

IUPAC Name

ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-3-15-10(13)11-4-7-12(14-2,8-5-11)9-6-11/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLGEGYXPZBGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be conducted under metal-free, mild, and operationally simple conditions. An organic base mediates the reaction, leading to excellent yields and enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the methoxy and ester groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key analogues differ in substituents at the 4-position, altering molecular weight, polarity, and reactivity.

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Data Reference
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate OCH₃ C₁₂H₁₈O₃ 210.27 IR: 1719 cm⁻¹ (C=O), 1240 cm⁻¹ (CO); CAS 81687-88-9
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate F C₁₁H₁₇O₂F 200.25 Purity ≥97%; CAS 20277-39-8; IR: Similar C=O stretch (1720 cm⁻¹)
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate CN C₁₁H₁₃NO₂ 191.23 CAS 72291-30-6; Higher polarity due to electron-withdrawing cyano group
Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate OAc C₁₂H₁₆O₄ 224.25 Synthesized via silver acetate reflux; acetoxy group enhances hydrophilicity
1-Methoxycarbonyl-4-methylbicyclo[2.2.2]octane (25a) CH₃ C₁₀H₁₆O₂ 168.23 Bp 62–64°C (3 mm); IR: 1720 cm⁻¹ (C=O)

Notes:

  • Methoxy vs. Fluoro : The fluorine substituent () reduces molecular weight and may increase metabolic stability compared to methoxy.
  • Methyl/Acetoxy : Methyl groups () lower polarity, while acetoxy groups () enhance solubility in polar solvents.

Biological Activity

Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H18O4C_{12}H_{18}O_4 and a molecular weight of approximately 226.27 g/mol. The compound features a bicyclo[2.2.2]octane core, which contributes to its unique reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The methoxy group at position 4 enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding.

  • Enzyme Interaction : The ester functionality can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with various enzymes.
  • Receptor Modulation : The bicyclic structure may enhance binding affinity to certain receptors, particularly in the central nervous system (CNS).

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Derivatives of this compound have been studied for their potential antiviral properties, showing promise against various viral pathogens.
  • Antibacterial Effects : Some studies suggest that this compound could inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Neuropharmacological Effects : Its structural analogs have demonstrated activity at nicotinic acetylcholine receptors, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Study on Antiviral Properties :
    • A study published in Nature Communications highlighted the compound's effectiveness against specific viral strains through receptor modulation mechanisms .
  • Antibacterial Activity :
    • Research conducted by Coates et al., at the University of Bath, demonstrated that derivatives of bicyclic compounds possess significant antibacterial properties, suggesting that this compound could be developed into a novel antibiotic .
  • Neuropharmacological Research :
    • A thesis explored the interaction of similar bicyclic compounds with nicotinic receptors, showing that they can act as competitive antagonists . This suggests potential applications in managing neuromuscular disorders.

Comparative Analysis with Similar Compounds

When comparing this compound with other related compounds, distinct differences in biological activity are observed:

CompoundBiological Activity
This compoundAntiviral, Antibacterial
Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylateLimited antibacterial effects
Dihydroxylated derivativesEnhanced antiviral properties

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